molecular formula C12H20N2O2 B12887072 1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione

1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione

Cat. No.: B12887072
M. Wt: 224.30 g/mol
InChI Key: ODNQUCUMLYBCTF-UHFFFAOYSA-N
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Description

1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione is an organic compound belonging to the pyrrole family This compound is characterized by its unique structure, which includes a pyrrole ring substituted with butyl and butylamino groups

Preparation Methods

The synthesis of 1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione typically involves the reaction of pyrrole-2,5-dione with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the butyl or butylamino groups are replaced with other functional groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. Ongoing research aims to develop new drugs based on its structure.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

    1-Butyl-3-methylimidazolium nitrate: This compound is an ionic liquid with different applications, including as a solvent and catalyst.

    1-Butyl-3-methylimidazolium iodide: Another ionic liquid, used in dye-sensitized solar cells and other industrial applications.

    1-Butyl-3-methylimidazolium thiocyanate: Known for its use in extractive desulfurization of liquid fuels.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

1-butyl-3-(butylamino)pyrrole-2,5-dione

InChI

InChI=1S/C12H20N2O2/c1-3-5-7-13-10-9-11(15)14(12(10)16)8-6-4-2/h9,13H,3-8H2,1-2H3

InChI Key

ODNQUCUMLYBCTF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=O)N(C1=O)CCCC

Origin of Product

United States

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